methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate
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Overview
Description
Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is an organic compound that belongs to the class of sulfonyl acrylates. This compound is characterized by the presence of a sulfonyl group attached to an ethoxyphenyl ring and an amino group attached to a fluorophenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base, followed by the addition of methyl acrylate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted acrylates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-methoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate
- Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate
Uniqueness
Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is unique due to the presence of both ethoxy and fluorophenyl groups, which can enhance its reactivity and binding properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl (Z)-2-(4-ethoxyphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-3-25-15-8-10-16(11-9-15)26(22,23)17(18(21)24-2)12-20-14-6-4-13(19)5-7-14/h4-12,20H,3H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSTECYFZLRQZ-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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